Tetrabutyl benzene-1,2,4,5-tetracarboxylate Tetrabutyl benzene-1,2,4,5-tetracarboxylate
Brand Name: Vulcanchem
CAS No.: 2451-79-8
VCID: VC18416080
InChI: InChI=1S/C26H38O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h17-18H,5-16H2,1-4H3
SMILES:
Molecular Formula: C26H38O8
Molecular Weight: 478.6 g/mol

Tetrabutyl benzene-1,2,4,5-tetracarboxylate

CAS No.: 2451-79-8

Cat. No.: VC18416080

Molecular Formula: C26H38O8

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

Tetrabutyl benzene-1,2,4,5-tetracarboxylate - 2451-79-8

Specification

CAS No. 2451-79-8
Molecular Formula C26H38O8
Molecular Weight 478.6 g/mol
IUPAC Name tetrabutyl benzene-1,2,4,5-tetracarboxylate
Standard InChI InChI=1S/C26H38O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h17-18H,5-16H2,1-4H3
Standard InChI Key REPPSPNSOPYUCD-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=CC(=C(C=C1C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC

Introduction

Chemical Identity and Structural Features

Tetrabutyl benzene-1,2,4,5-tetracarboxylate belongs to the family of benzene polycarboxylate esters, where four butyl ester groups occupy the 1, 2, 4, and 5 positions of the aromatic ring. The central benzene core ensures structural stability, while the ester substituents modulate solubility and reactivity. The compound’s molecular architecture is critical to its function: the butyl chains enhance hydrophobicity, making it soluble in nonpolar solvents like toluene and hexane, while the carboxylate groups retain potential for further chemical modification, such as hydrolysis or metal coordination .

Synthesis and Manufacturing Processes

Esterification of Pyromellitic Dianhydride

A common synthesis route involves the esterification of pyromellitic dianhydride (PMDA) with butanol. PMDA, derived from coal oxidation or anthracite processing , reacts with excess butanol in the presence of a catalyst such as tetrabutyl titanate. Optimal conditions include a temperature of 220°C, a reaction time of 45 minutes, and a molar ratio of 1:5 (PMDA to butanol) . Under these conditions, the dianhydride undergoes nucleophilic acyl substitution, yielding the tetrabutyl ester with a conversion efficiency of >85% (Table 1).

Table 1: Optimization of PMDA Esterification with Butanol

ParameterOptimal ValueYield (%)
Temperature220°C85.3
Reaction Time45 min88.7
PMDA:Butanol Ratio1:589.1
Catalyst Loading5%90.2

This method is scalable and aligns with industrial practices for producing plasticizers and polymer additives .

Alternative Route: Oxidation of 1,3-Acetone Dicarboxylates

A novel approach reported by Deepthi et al. involves the cerium(IV) ammonium nitrate (CAN)-mediated oxidation of 1,3-acetone dicarboxylates. While this method primarily yields dihydroxy-substituted tetraalkyl esters, modifications to the starting material could theoretically produce the non-hydroxylated tetrabutyl derivative. The reaction proceeds under mild conditions (room temperature, aqueous medium) and offers a 72–78% yield for related esters, highlighting its potential for functionalized derivatives .

Physicochemical Properties

Solubility and Thermal Stability

The butyl groups confer excellent solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Thermal gravimetric analysis (TGA) reveals a decomposition onset at 280°C, indicating suitability for high-temperature polymer processing . Differential scanning calorimetry (DSC) shows a glass transition temperature (T<sub>g</sub>) of −45°C, attributable to the flexible alkyl chains .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectra exhibit strong absorption bands at 1725 cm<sup>−1</sup> (C=O stretch) and 1250 cm<sup>−1</sup> (C–O ester linkage), confirming esterification . Nuclear magnetic resonance (NMR) data further validate the structure:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.6 ppm (aromatic protons), δ 4.2–4.3 ppm (methylene adjacent to oxygen), δ 1.2–1.6 ppm (butyl chain protons) .

  • <sup>13</sup>C NMR: δ 167 ppm (carbonyl carbons), δ 130–135 ppm (aromatic carbons), δ 65–70 ppm (ester oxymethylene) .

Fluorescence Properties

Tetrabutyl benzene-1,2,4,5-tetracarboxylate exhibits a fluorescence quantum yield of Φ = 0.42 in ethanol, with a Stokes shift of 120 nm due to structural relaxation post-excitation . These properties suggest utility in optoelectronic devices and chemical sensors (Table 2).

Table 2: Fluorescence Parameters in Various Solvents

Solventλ<sub>ex</sub> (nm)λ<sub>em</sub> (nm)Stokes Shift (nm)Φ
Ethanol3404601200.42
Acetonitrile3354501150.38
Toluene3304401100.35

Applications

Plasticizers in Polymer Industry

As a tetraester, this compound acts as a secondary plasticizer in polyvinyl chloride (PVC) and polyesters, reducing glass transition temperatures and improving flexibility . Its low volatility and compatibility with hydrophobic polymers make it preferable to phthalate-based alternatives.

Fluorescent Materials and Sensors

The compound’s large Stokes shift and moderate quantum yield enable its use as a blue-emitting material in organic light-emitting diodes (OLEDs) and as a probe for metal ion detection . For instance, it exhibits selective fluorescence quenching in the presence of Fe<sup>3+</sup> ions, with a detection limit of 2.1 μM .

Coordination Chemistry and Metal Complexes

The carboxylate groups facilitate coordination with transition metals, forming complexes with potential catalytic or magnetic properties. For example, complexes with lanthanides (e.g., Eu<sup>3+</sup>) show enhanced luminescence due to energy transfer from the ligand to the metal center .

Comparative Analysis with Related Esters

Table 3: Comparison of Benzene Polycarboxylate Esters

CompoundAlkyl ChainSolubility (THF)T<sub>g</sub> (°C)Application
Tetrabutyl benzene-1,2,4,5-tetracarboxylateButylHigh−45Plasticizers, OLEDs
Tetraoctyl pyromellitate (TOPM)OctylModerate−60Lubricants
Benzene-1,2-dicarboxylateMethylLow25Solvents

Longer alkyl chains (e.g., octyl) improve thermal stability but reduce compatibility with polar polymers. The butyl derivative strikes a balance between processability and performance.

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